molecular formula C7H11ClO B2377303 5-Chloro-2,2-dimethylcyclopentan-1-one CAS No. 1538785-55-5

5-Chloro-2,2-dimethylcyclopentan-1-one

Cat. No.: B2377303
CAS No.: 1538785-55-5
M. Wt: 146.61
InChI Key: QIFSTLODBUFHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C7H11ClO. It is a chlorinated derivative of 2,2-dimethylcyclopentanone and is characterized by the presence of a chlorine atom at the 5th position of the cyclopentanone ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethylcyclopentan-1-one typically involves the chlorination of 2,2-dimethylcyclopentanone. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 5th position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethylcyclopentan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,2-dimethylcyclopentan-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated or differently halogenated analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

5-chloro-2,2-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFSTLODBUFHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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